Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid
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Overview
Description
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid is a synthetic organic compound that belongs to the class of cyclobutane carboxylic acids This compound is characterized by the presence of a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions during subsequent steps.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using Grignard reagents or other carboxylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signaling pathways or metabolic pathways affected by the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane Carboxylic Acids: Compounds with similar cyclobutane ring structures and carboxylic acid groups.
Fluorophenyl Derivatives: Compounds containing fluorophenyl groups with similar substitution patterns.
Uniqueness
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid is unique due to its specific combination of structural features, including the Boc-protected amino group and the fluorophenyl group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H20FNO4 |
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Molecular Weight |
309.33 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C16H20FNO4/c1-15(2,3)22-14(21)18-12-8-16(9-12,13(19)20)10-5-4-6-11(17)7-10/h4-7,12H,8-9H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
ZGJHEVHAOCYTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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